Chemoselective C–I Bond Borylation in Bromoiodoarenes
5-Bromo-2-iodonicotinic acid, as a member of the bromoiodoarene class, exhibits high chemoselectivity for C–I bond activation over C–Br bonds. In a continuous flow borylation study, bromoiodoarenes were selectively borylated at the iodide position, leaving the bromide handle intact for subsequent functionalization [1]. This selectivity is not achievable with mono-halogenated compounds like 5-bromonicotinic acid or 2-iodonicotinic acid, which lack a second, orthogonal handle.
| Evidence Dimension | Chemoselectivity for C–I over C–Br in borylation |
|---|---|
| Target Compound Data | Selective borylation at C–I position; high yields reported for bromoiodoarene class |
| Comparator Or Baseline | 5-bromonicotinic acid (no C–I bond) or 2-iodonicotinic acid (no C–Br bond) — no comparable selectivity possible |
| Quantified Difference | Qualitative: The dual-halogen system enables a chemoselective transformation that is impossible with mono-halogenated analogs. |
| Conditions | Continuous flow, iPrMgCl•LiCl as halogen-metal exchange reagent, room temperature, 5.7–86 s residence time [1] |
Why This Matters
This orthogonal reactivity enables sequential, protecting-group-free synthesis, a key advantage for building complex molecules efficiently.
- [1] Reynard, G., Wimmer, E., Richelet, J., Fourquez, J. M., & Lebel, H. (2023). Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. Journal of Flow Chemistry, 13(1), 21–29. DOI: 10.1007/s41981-022-00246-w View Source
